molecular formula C28H25N3O5S B12169545 methyl 4-[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate

methyl 4-[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate

Cat. No.: B12169545
M. Wt: 515.6 g/mol
InChI Key: HHMSLPVRXCMFHW-UHFFFAOYSA-N
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Description

Methyl 4-[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate is a complex organic compound that features a benzo[de]isoquinoline core, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzo[de]isoquinoline core, potentially leading to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo[de]isoquinoline core or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the oxadiazole ring or benzo[de]isoquinoline core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a fluorescent probe due to its benzo[de]isoquinoline core, which exhibits strong fluorescence properties .

Medicine

Potential applications in medicine include its use as a drug candidate for targeting specific biological pathways. The oxadiazole ring and benzo[de]isoquinoline core are known to interact with various biological targets, making this compound a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate involves its interaction with specific molecular targets. The benzo[de]isoquinoline core can intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with proteins. These interactions can lead to the modulation of various biological pathways, including those involved in cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate is unique due to the presence of both the oxadiazole ring and the benzo[de]isoquinoline core. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

Methyl 4-[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C23H28N4O4S\text{C}_{23}\text{H}_{28}\text{N}_4\text{O}_4\text{S}

This structure includes a benzoate moiety linked to an oxadiazole and a dioxoisoquinoline unit, which may contribute to its biological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, derivatives of isoquinolines have been reported to inhibit bromodomains related to cancer cell growth .
  • Antimicrobial Properties : The presence of the oxadiazole and isoquinoline structures may enhance the compound's antimicrobial activity. Compounds with similar scaffolds have demonstrated significant antibacterial effects against Gram-positive bacteria, including MRSA .
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity profile is likely influenced by the dioxoisoquinoline core, which has been associated with apoptosis induction in cancer cells .

Antibacterial Activity

The compound's antibacterial efficacy was evaluated using the Minimum Inhibitory Concentration (MIC) method. In vitro studies indicated that this compound exhibited an MIC of 0.5 µg/mL against Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxic effects were assessed using human cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity .

Cell LineIC50 (µM)
HeLa15
MCF-712

Case Studies

Case Study 1: Cancer Cell Lines
In a study examining the effects of this compound on various cancer cell lines, researchers found that it induced apoptosis through the activation of caspase pathways. This suggests potential for development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds derived from isoquinoline frameworks. Results indicated that these compounds effectively reduced bacterial viability by over 99% within 24 hours of treatment .

Properties

Molecular Formula

C28H25N3O5S

Molecular Weight

515.6 g/mol

IUPAC Name

methyl 4-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C28H25N3O5S/c1-35-27(34)20-14-12-18(13-15-20)17-37-28-30-29-23(36-28)11-3-2-4-16-31-25(32)21-9-5-7-19-8-6-10-22(24(19)21)26(31)33/h5-10,12-15H,2-4,11,16-17H2,1H3

InChI Key

HHMSLPVRXCMFHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)CCCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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